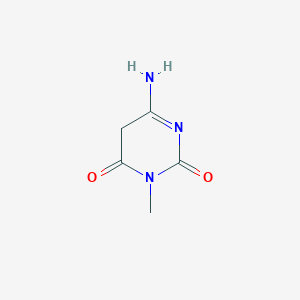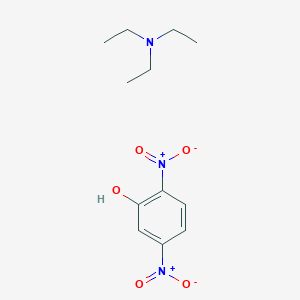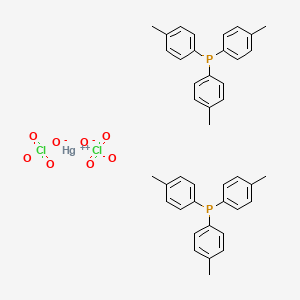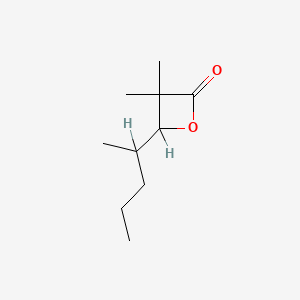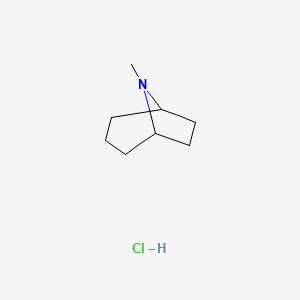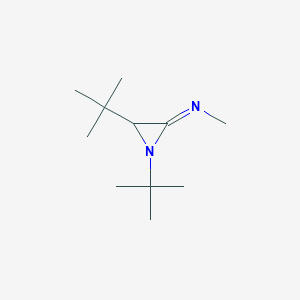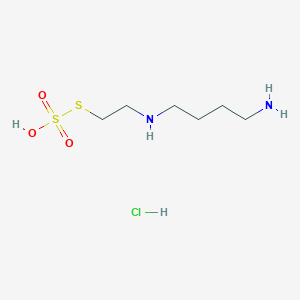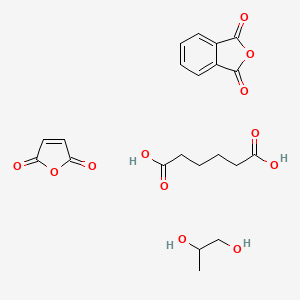
Germanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Germanethiol can be synthesized through the reaction of hydrogen sulfide with monogermyl species. For instance, hydrogen sulfide reacts with monogermylarsine or monogermylphosphine to produce this compound as an intermediate product . Another method involves the reaction of germanium tetrachloride with sodium hydrosulfide, yielding this compound and sodium chloride as by-products .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of germanium tetrachloride with hydrogen sulfide in the presence of a catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions: Germanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium disulfide (GeS₂) using strong oxidizing agents.
Reduction: It can be reduced back to its elemental form using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the SH group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Germanium disulfide (GeS₂).
Reduction: Elemental germanium.
Substitution: Various organogermanium compounds depending on the substituent introduced.
科学的研究の応用
Germanethiol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds. It is also used in studying the reactivity and properties of germanium-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.
作用機序
The mechanism by which germanethiol exerts its effects involves its ability to form strong bonds with metals and other elements. The SH group in this compound can interact with metal ions, forming stable complexes. This property is particularly useful in catalysis and materials science. Additionally, this compound can undergo redox reactions, making it valuable in various chemical processes.
類似化合物との比較
Methanethiol (CH₃SH): A simpler thiol with similar chemical properties but different applications.
Ethanethiol (C₂H₅SH): Another thiol used in the chemical industry, known for its strong odor.
Thiophenol (C₆H₅SH): An aromatic thiol with distinct reactivity due to the presence of the phenyl group.
Uniqueness of Germanethiol: this compound is unique due to the presence of germanium, which imparts distinct electronic and chemical properties compared to other thiols
特性
CAS番号 |
21847-06-3 |
|---|---|
分子式 |
GeH4S- |
分子量 |
108.73 g/mol |
InChI |
InChI=1S/GeH3.H2S/h1H3;1H2/p-1 |
InChIキー |
ZHDXCPLPPSKBOH-UHFFFAOYSA-M |
正規SMILES |
[SH-].[GeH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


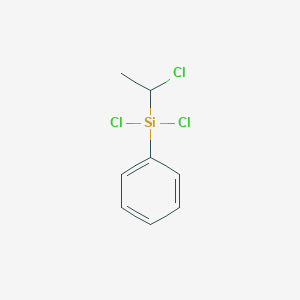
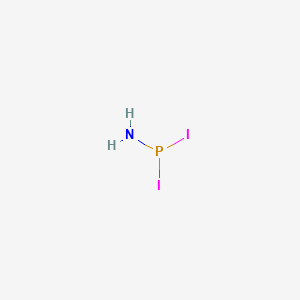
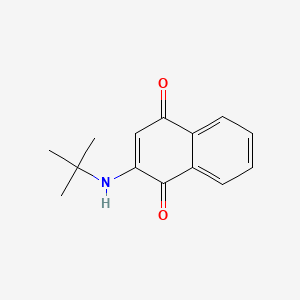
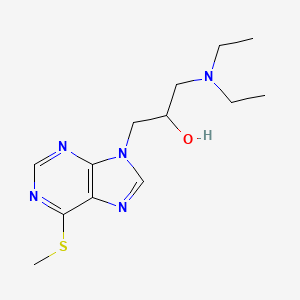
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
